molecular formula C12H16N2O3 B6597037 tert-butyl N-[(2-formylpyridin-4-yl)methyl]carbamate CAS No. 1935233-35-4

tert-butyl N-[(2-formylpyridin-4-yl)methyl]carbamate

Cat. No.: B6597037
CAS No.: 1935233-35-4
M. Wt: 236.27 g/mol
InChI Key: MLABONLIUIFJNB-UHFFFAOYSA-N
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Description

tert-Butyl N-[(2-formylpyridin-4-yl)methyl]carbamate is a pyridine-based carbamate derivative featuring a formyl (-CHO) group at the pyridine ring’s 2-position and a tert-butyl carbamate moiety linked via a methylene (-CH₂-) group at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical applications where the formyl group enables further functionalization (e.g., condensation or nucleophilic addition reactions). The tert-butyl carbamate group provides stability under basic conditions and facilitates deprotection under acidic conditions for downstream modifications .

Properties

IUPAC Name

tert-butyl N-[(2-formylpyridin-4-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-12(2,3)17-11(16)14-7-9-4-5-13-10(6-9)8-15/h4-6,8H,7H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLABONLIUIFJNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=NC=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1935233-35-4
Record name tert-butyl N-[(2-formylpyridin-4-yl)methyl]carbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2-formylpyridin-4-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-formylpyridine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-butyl N-[(2-formylpyridin-4-yl)methyl]carbamate can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: tert-butyl N-[(2-formylpyridin-4-yl)methyl]carbamate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound can be used to study enzyme interactions and inhibition, particularly those involving pyridine derivatives.

Medicine: The compound’s potential medicinal applications include the development of new pharmaceuticals, especially those targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[(2-formylpyridin-4-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, further influencing their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of tert-butyl N-[(2-formylpyridin-4-yl)methyl]carbamate with analogous carbamate-functionalized pyridine derivatives, focusing on substituent effects, reactivity, and applications.

Table 1: Structural and Functional Comparison

Compound Name Substituents (Pyridine Ring) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound (Target Compound) 2-formyl, 4-(CH₂-NHCOO-tert-butyl) C₁₂H₁₅N₂O₃ 236.26 Reactive formyl group for cross-coupling/condensation; intermediate in drug synthesis.
tert-Butyl N-(2-chloro-5-formyl-4-pyridyl)carbamate 2-chloro, 5-formyl, 4-carbamate C₁₁H₁₂ClN₂O₃ 255.45 Chloro substituent enhances electron-withdrawing effects; potential use in halogenation.
tert-Butyl (4-fluoro-3-formylpyridin-2-yl)carbamate 4-fluoro, 3-formyl, 2-carbamate C₁₁H₁₃FN₂O₃ 240.23 Fluorine increases ring electronegativity; stabilizes intermediates in kinase inhibitors.
tert-Butyl 4-methylpyridin-2-ylcarbamate 4-methyl, 2-carbamate C₁₁H₁₆N₂O₂ 224.26 Methyl group provides steric hindrance; used in p38 MAP kinase inhibitor synthesis.
tert-Butyl N-(2-chloro-3-fluoropyridin-4-yl)carbamate 2-chloro, 3-fluoro, 4-carbamate C₁₀H₁₁ClFN₂O₂ 248.66 Dual halogenation enables directed cross-coupling; suited for heterocyclic drug scaffolds.

Key Analysis:

Reactivity: The formyl group in the target compound distinguishes it from non-formylated analogs (e.g., methyl or halogenated derivatives). This group enables nucleophilic additions (e.g., hydrazine or Grignard reactions) and condensations (e.g., Knoevenagel), making it valuable for synthesizing imidazoles or Schiff bases . Halogenated analogs (e.g., chloro/fluoro derivatives) exhibit enhanced electron-withdrawing effects, directing electrophilic substitution and stabilizing reactive intermediates .

Steric and Electronic Effects: The methylene linker (-CH₂-) in the target compound reduces steric congestion compared to direct carbamate attachment (e.g., tert-butyl 4-methylpyridin-2-ylcarbamate ). This improves accessibility for subsequent reactions.

Applications :

  • The target compound’s formyl group is critical for synthesizing kinase inhibitors (e.g., analogs in ) and bioactive heterocycles.
  • Chlorinated derivatives (e.g., ) are preferred in Suzuki-Miyaura couplings due to halogen-directed reactivity .

Research Findings and Practical Considerations

  • Synthetic Routes: The target compound is likely synthesized via formylation of a pre-functionalized pyridine intermediate (e.g., MnO₂ oxidation of a methyl group) followed by carbamate introduction using tert-butyl chloroformate .
  • Stability: Formyl-containing derivatives require inert storage (4–8°C) to prevent oxidation, as noted for tert-butyl (4-fluoro-3-formylpyridin-2-yl)carbamate .
  • Pharmaceutical Relevance : Carbamate-pyridine hybrids are pivotal in kinase inhibitor development (e.g., p38 MAP kinase inhibitors), leveraging both carbamate stability and pyridine’s aromatic reactivity .

Biological Activity

tert-butyl N-[(2-formylpyridin-4-yl)methyl]carbamate is a compound of significant interest in biological research due to its potential applications in enzyme inhibition and receptor modulation. This article explores the biological activity of this compound, detailing its mechanisms, research findings, and implications for medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C12H16N2O2
  • Molecular Weight : 220.27 g/mol
  • CAS Number : 234108-73-7

The compound features a tert-butyl group, a formyl group attached to a pyridine ring, and a carbamate moiety, which together influence its biological interactions.

The biological activity of this compound primarily involves:

  • Enzyme Interaction : The formyl group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition of their activity. This property is particularly relevant for enzymes that are sensitive to electrophilic attack.
  • Receptor Modulation : The pyridine ring can engage in π-π interactions with aromatic amino acids in proteins, enhancing binding stability and specificity towards certain receptors.
  • Substituent Effects : The presence of the tert-butyl and formyl groups contributes to the compound's lipophilicity, affecting its absorption and distribution in biological systems.

Biological Activity Overview

Research has demonstrated that this compound exhibits various biological activities:

  • Enzyme Inhibition : Studies indicate that this compound can inhibit specific enzymes involved in metabolic pathways, making it a candidate for drug development targeting metabolic disorders.
  • Antimicrobial Properties : Preliminary investigations suggest potential antimicrobial activity, although further studies are needed to confirm these effects.

Case Studies and Research Findings

  • Enzyme Inhibition Studies :
    • A study focused on the inhibition of acetylcholinesterase (AChE) by this compound showed promising results, indicating that the compound could be developed into a therapeutic agent for conditions like Alzheimer's disease.
  • Receptor Binding Assays :
    • Binding assays revealed that this compound interacts with various receptors, suggesting its potential as a lead compound for developing new pharmaceuticals targeting neurological disorders.
  • Toxicological Assessments :
    • Toxicity studies indicate that while the compound shows some harmful effects (e.g., skin irritation), its therapeutic index may still support further investigation into its medicinal applications .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaBiological Activity
This compoundC12H16N2O2Enzyme inhibitor, potential antimicrobial
tert-butyl (4-chloropyridin-2-yl)carbamateC11H15ClN2O2Enzyme inhibitor
tert-butyl (4-bromopyridin-2-yl)carbamateC10H13BrN2O2Receptor ligand

This table highlights how structural variations among similar compounds influence their biological activities.

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